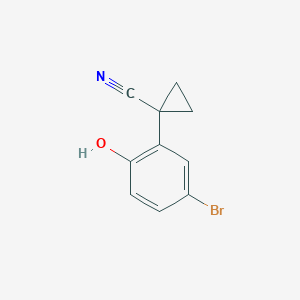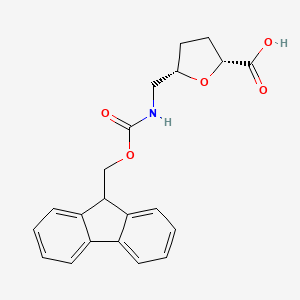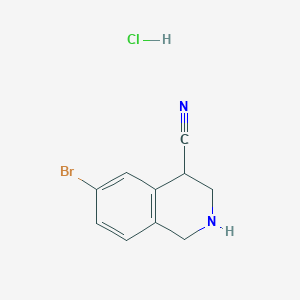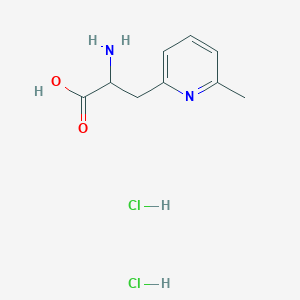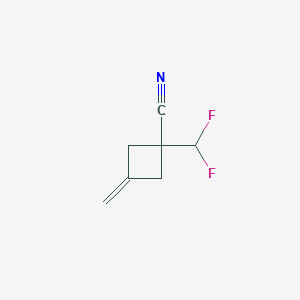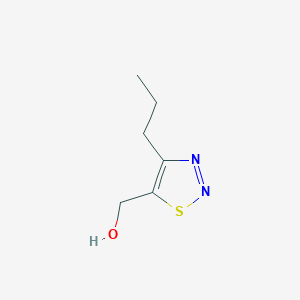
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS. It is known for its various applications in research and industry, including its use as a precursor in organic synthesis and in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with formaldehyde in the presence of a base to yield the desired product. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Applications De Recherche Scientifique
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol can be compared with other similar compounds, such as:
(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol: This compound has a phenyl group instead of a propyl group, which can lead to different chemical and biological properties.
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol: The isopropyl group in this compound can result in different reactivity and applications compared to the propyl group.
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: The presence of a methyl group can influence the compound’s solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H10N2OS |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
(4-propylthiadiazol-5-yl)methanol |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-5-6(4-9)10-8-7-5/h9H,2-4H2,1H3 |
Clé InChI |
MFERYUGAEYDEKP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(SN=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


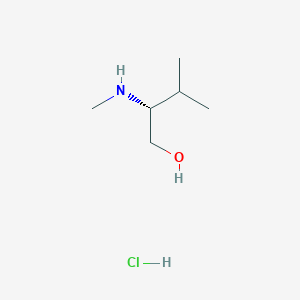
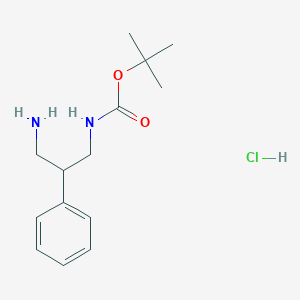
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)


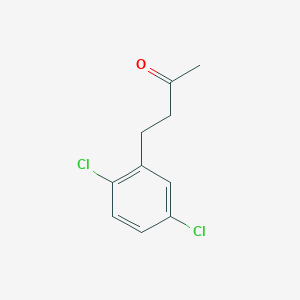

![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
